molecular formula C17H17N3O4S B2494789 2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 872695-59-5

2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2494789
CAS No.: 872695-59-5
M. Wt: 359.4
InChI Key: HKZAWBKXZAYAOM-UHFFFAOYSA-N
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Description

2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a morpholinoethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the pyridazine ring . The reaction conditions often include the use of dry tetrahydrofuran as a solvent and triethylamine as a base . The final product is usually purified by recrystallization in ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholinoethanone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a corresponding alcohol.

Scientific Research Applications

2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c21-17(20-5-7-22-8-6-20)10-25-16-4-2-13(18-19-16)12-1-3-14-15(9-12)24-11-23-14/h1-4,9H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZAWBKXZAYAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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